2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
2-(4-Fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core. Key structural features include:
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-24-16-6-4-3-5-15(16)18(26)17-20(24)23-19(13-7-9-14(22)10-8-13)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYHRZEKIQJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is noted that this compound is used as anonsense mutation suppressor . Nonsense mutations are changes in DNA that can lead to the premature stop of protein synthesis, resulting in truncated and often non-functional proteins. Suppressing these mutations can restore the production of full-length, functional proteins.
Mode of Action
As a nonsense mutation suppressor, it may interact with the cellular machinery involved in protein synthesis, specifically the ribosome, to prevent the premature termination of protein synthesis caused by nonsense mutations.
Biochemical Pathways
protein synthesis pathway . By suppressing nonsense mutations, it could potentially restore the normal function of genes affected by these mutations, thereby influencing the pathways these genes are involved in.
Biochemical Analysis
Biological Activity
2-(4-Fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and antimalarial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a molecular weight of approximately 379.4 g/mol and includes functional groups that contribute to its biological properties. The specific arrangement of atoms allows for interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens.
In Vitro Studies
A study conducted on various quinoline derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.39 |
| This compound | Escherichia coli | 0.195 |
| This compound | Candida albicans | 1.0 |
These results indicate that the compound has comparable efficacy to established antibiotics such as vancomycin against clinical strains of Staphylococcus aureus .
Antimalarial Activity
The antimalarial potential of the compound has also been explored. In vitro evaluations against Plasmodium falciparum showed promising results.
Efficacy Data
The following table summarizes the antimalarial activity:
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 0.041 |
| Chloroquine (Control) | 0.050 |
The IC50 value indicates that this compound exhibits strong antimalarial activity, outperforming some traditional antimalarial agents .
The biological activity of this compound is believed to stem from its ability to interfere with essential biochemical pathways in microorganisms. For instance:
- Antimicrobial Mechanism : It may disrupt cell wall synthesis or inhibit nucleic acid synthesis in bacteria and fungi.
- Antimalarial Mechanism : The inhibition of heme polymerization in Plasmodium species could be a target for this compound.
Case Studies
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus, where it demonstrated lower MIC values compared to standard treatments.
- Antifungal Evaluation : Another investigation into the antifungal properties revealed that the compound significantly inhibited various Candida species at low concentrations (MIC90 ranging from 1-4 μg/mL), suggesting its potential as a therapeutic agent in treating fungal infections .
Comparison with Similar Compounds
Substituent-Driven Activity Modulation
R10 Position :
- Methyl (target compound) vs. ethyl (TND1128): Shorter alkyl chains (methyl) may reduce metabolic instability compared to ethyl or octyl groups, balancing bioavailability and target engagement .
- Cyclohexyl (antifungal D13): Bulky substituents enhance interactions with hydrophobic enzyme pockets (e.g., CYP51) .
- R2/R3 Positions: 4-Fluorophenyl (target): Fluorine’s electron-withdrawing nature may enhance π-stacking or hydrogen bonding in kinase/receptor binding . Nitro (137346-42-0): Electron-deficient groups may stabilize charge-transfer interactions in survivin inhibition .
Preparation Methods
Multicomponent Cyclocondensation
The pyrimido[4,5-b]quinoline scaffold is efficiently constructed via a one-pot, three-component reaction involving:
- 6-Amino-3-methylpyrimidin-4(3H)-one (1.0 mmol)
- Dimedone (1.0 mmol)
- Aromatic aldehyde (1.0 mmol)
Conditions :
- Solvent : Acetic acid or ethanol
- Catalysis : Conventional heating (reflux) or ultrasound irradiation
- Yield : 70–85%
Mechanism :
- Mannich-Type Condensation : The aldehyde reacts with dimedone and the aminopyrimidinone to form an imine intermediate.
- Cyclization : Intramolecular nucleophilic attack followed by dehydration yields the tetracyclic core.
Example :
Using 4-fluorobenzaldehyde in this step directly incorporates the 4-fluorophenyl group at position 5 of the quinoline ring. However, for position 2 functionalization, post-synthetic modification is required.
Catalytic Methods
DABCO-Catalyzed Synthesis :
- Substrates : Benzyloxy benzaldehydes, aminopyrimidinones, and dimedone.
- Conditions : DABCO (20 mol%), ethanol/water (1:1), 90°C.
- Yield : 80–90%.
This method avoids metal catalysts and emphasizes green chemistry principles, though it primarily installs benzyloxy groups rather than fluorophenyl substituents.
Functionalization at Position 3 with 2-Methoxyethyl Group
Alkylation of Secondary Amine
The 3-position amine, generated during core synthesis, undergoes alkylation:
- Substrates :
- Pyrimidoquinoline amine (1.0 mmol)
- 2-Methoxyethyl chloride (1.5 mmol)
- Conditions :
- Yield : 65–75%
Mechanism :
SN2 displacement of the chloride by the amine nucleophile, followed by proton transfer.
Optimization and Comparative Analysis
Table 1. Comparison of Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Multicomponent | None | AcOH | Reflux | 75 | |
| Ultrasound-Assisted | None | EtOH | 50°C | 85 | |
| DABCO-Catalyzed | DABCO | EtOH/H₂O | 90°C | 90 |
Table 2. Suzuki Coupling Optimization
| Boronic Acid | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(dppf)Cl₂ | DMF | 15 | 85 |
| 4-Fluorophenyl | Pd(PPh₃)₄ | Toluene | 24 | 70 |
Q & A
Q. Example SAR Table :
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Fluorophenyl | 1.2 ± 0.3 | Topoisomerase II |
| 4-Nitrobenzylthio | 0.8 ± 0.2 | EGFR Kinase |
| 2-Methoxyethyl | 2.5 ± 0.4 | Non-specific |
How to study interactions with biological targets?
Advanced
Methodologies include:
- Molecular Docking : Simulate binding poses with enzymes (e.g., EGFR kinase) using AutoDock Vina. Validate with ΔG calculations .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd = 120 nM for Topoisomerase II) .
- Enzyme Inhibition Assays : Monitor activity changes via fluorogenic substrates (e.g., 50% inhibition at 1 μM) .
How do analytical methods compare for purity assessment?
Q. Advanced
- HPLC : Quantifies purity (>95%) with high precision but requires reference standards .
- 1H NMR : Detects impurities via anomalous peaks (e.g., residual solvent at δ 2.1 ppm) but lacks quantification accuracy .
- Combined Approach : Use HPLC for quantification and NMR for structural integrity checks .
What computational tools predict reactivity for derivative design?
Q. Advanced
- Reaction Path Search : Apply GRRM or AFIR methods to explore transition states and intermediates .
- Machine Learning : Train models on existing pyrimidoquinoline datasets to predict regioselectivity (e.g., 85% accuracy for fluorophenyl addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
